molecular formula C26H28N2O4S B466771 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 443730-91-4

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No.: B466771
CAS No.: 443730-91-4
M. Wt: 464.6g/mol
InChI Key: GNBHAIKBQXEYFW-UHFFFAOYSA-N
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Description

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. Its core structure comprises a phenoxyacetamide moiety linked to a phenyl ring substituted with a 2,3-dihydroindole sulfonyl group. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the 2-isopropyl-5-methylphenoxy substituent contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHAIKBQXEYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2,3-Dihydro-1H-indole

2,3-Dihydro-1H-indole undergoes sulfonylation using chlorosulfonic acid in dichloroethane at 0–5°C. This reaction produces 2,3-dihydro-1H-indole-1-sulfonyl chloride, a reactive intermediate critical for subsequent amination. The sulfonyl chloride is isolated via vacuum distillation and characterized by 1^1H NMR (δ 7.2–7.4 ppm, aromatic protons) and IR spectroscopy (S=O stretching at 1365 cm1^{-1} and 1170 cm1^{-1}).

Coupling with 4-Nitroaniline

The sulfonyl chloride reacts with 4-nitroaniline in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine. This yields N-(4-nitrophenyl)-2,3-dihydro-1H-indole-1-sulfonamide, which precipitates as a pale-yellow solid. Filtration and recrystallization from ethanol afford the nitro intermediate in 75–80% yield.

Reduction to Primary Amine

The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at 50°C. Completion of the reaction is confirmed by TLC, and the product, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline, is isolated in 85–90% yield. Key spectral data include 1^1H NMR (δ 6.8–7.3 ppm, aromatic protons; δ 4.3 ppm, NH2_2) and ESI-MS (m/z 289.1 [M+H]+^+).

Preparation of 2-(2-Isopropyl-5-methylphenoxy)acetyl Chloride

The phenoxy acetamide moiety is synthesized via nucleophilic substitution of chloroacetyl chloride with 2-isopropyl-5-methylphenol, followed by activation to the acid chloride.

Phenoxy Acetic Acid Synthesis

2-Isopropyl-5-methylphenol reacts with chloroacetic acid in the presence of potassium carbonate (K2_2CO3_3) and potassium iodide (KI) in acetone at reflux (56°C) for 12 hours. This Williamson ether synthesis yields 2-(2-isopropyl-5-methylphenoxy)acetic acid as a white crystalline solid (72% yield). IR analysis confirms the ester carbonyl stretch at 1740 cm1^{-1}.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2_2) in anhydrous dichloromethane at 0°C, followed by stirring at room temperature for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 2-(2-isopropyl-5-methylphenoxy)acetyl chloride as a colorless liquid (95% yield). The product is used immediately in subsequent reactions due to its hygroscopic nature.

Amide Coupling and Final Product Formation

The final step involves coupling the sulfonamide aniline with the phenoxy acetyl chloride to form the target acetamide.

Schotten-Baumann Reaction

4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline is dissolved in a mixture of water and dichloromethane. 2-(2-Isopropyl-5-methylphenoxy)acetyl chloride is added dropwise under vigorous stirring at 0°C, followed by the addition of sodium hydroxide (NaOH) to maintain a pH of 8–9. The reaction proceeds for 4 hours, after which the organic layer is separated, dried over sodium sulfate, and concentrated. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final compound in 68% yield.

Characterization Data

The target compound is characterized by:

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 1.21 (d, 6H, CH(CH3_3)2_2), 2.28 (s, 3H, Ar-CH3_3), 3.12–3.18 (m, 4H, indole-CH2_2), 4.72 (s, 2H, OCH2_2), 6.90–7.45 (m, 10H, aromatic protons), 10.15 (s, 1H, NH).

  • IR (KBr) : 3280 cm1^{-1} (N-H), 1665 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O).

  • ESI-MS : m/z 465.2 [M+H]+^+.

Alternative Synthetic Routes and Optimization

Chloroacetamide Intermediate Pathway

An alternative approach involves reacting 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with chloroacetyl chloride in dichloromethane to form N-[4-(indole sulfonyl)phenyl]chloroacetamide. Subsequent substitution with 2-isopropyl-5-methylphenol under basic conditions (K2_2CO3_3, KI, acetone) yields the target compound. This method avoids handling the unstable acid chloride but requires careful control of reaction stoichiometry to minimize di-substitution.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. Reactions conducted at 100°C for 20 minutes in DMF achieve 85% yield, significantly reducing synthesis time compared to conventional heating.

Challenges and Mitigation Strategies

Byproduct Formation

Competing sulfonylation at the indole nitrogen or over-alkylation of the phenoxy group may occur. These are mitigated by:

  • Using stoichiometric chlorosulfonic acid and maintaining low temperatures during sulfonylation.

  • Employing excess phenol (1.5 equiv) in nucleophilic substitution to ensure complete displacement.

Purification Difficulties

The final product’s high molecular weight and polarity necessitate optimized chromatographic conditions. Gradient elution (hexane to ethyl acetate) combined with recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat and mass transfer during exothermic steps like sulfonylation. Patent literature highlights the use of microreactors for sulfonyl chloride synthesis, achieving 90% yield with a residence time of 2 minutes. Solvent recovery systems are integrated to reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the phenoxyacetamide structure can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores ()

Compounds 5e–5m in share the phenoxyacetamide backbone but replace the dihydroindole sulfonyl group with 1,3,4-thiadiazole-2-yl cores bearing diverse thioether substituents. Key comparisons include:

Compound ID Substituent on Thiadiazole Melting Point (°C) Yield (%)
5e (4-Chlorobenzyl)thio 132–134 74
5f Methylthio 158–160 79
5g Ethylthio 168–170 78
5h Benzylthio 133–135 88
5j (4-Chlorobenzyl)thio 138–140 82

Key Observations :

  • Melting Points : Thiadiazole derivatives exhibit melting points ranging from 132–170°C, influenced by substituent bulk and symmetry. For instance, 5g (ethylthio) has the highest melting point (168–170°C), likely due to efficient crystal packing .
  • Synthetic Accessibility : Yields for thiadiazole analogs (68–88%) suggest moderate to high synthetic efficiency, comparable to methods that might apply to the target compound .
Triazole-Based Analogues ()

The compound N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () shares an acetamide backbone but incorporates a 1,2,4-triazole ring with a sulfanyl linker.

Key Differences :

  • Heterocyclic Core : The triazole ring may engage in distinct hydrogen-bonding interactions compared to the thiadiazole or indole sulfonyl groups.
  • Substituent Effects: The 4-propylphenoxy group in increases lipophilicity relative to the target compound’s 2-isopropyl-5-methylphenoxy group, which balances bulk and branching .
Phenoxyacetamide Derivatives with Variable Substituents ()

Compounds f, g, h in feature 2,6-dimethylphenoxy groups and complex stereochemistry. For example:

  • 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) includes a formamido group and hydroxylated backbone.

Comparison Highlights :

  • Steric vs.
  • Hydrogen Bonding : The hydroxyl and formamido groups in compounds enhance hydrogen-bonding capacity, whereas the target compound’s sulfonyl group offers stronger, directional interactions .
Benzodiazepine and Isoindole Derivatives ()
  • Compound 9d () includes a fluorophenyl and hydroxypentyl group, emphasizing polar interactions over the sulfonyl group’s electronegativity .

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point539.3 ± 60.0 °C at 760 mmHg
LogP2.95
Exact Mass422.130028 g/mol

The biological activity of this compound is largely attributed to its structural features, particularly the indole and sulfonamide groups. These moieties are known for their pharmacological properties, including:

  • Antimicrobial Activity : The sulfonamide group enhances antibacterial properties by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth.
  • Anticancer Potential : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against various pathogens. For instance, studies have shown that related acetamides can inhibit the growth of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .

Anticancer Activity

In vitro studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, assays conducted on HepG2 liver cancer cells revealed significant reductions in cell viability at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity, indicating potential avenues for drug design.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antibacterial efficacy of similar acetamide derivatives.
    • Method : MIC determination against Klebsiella pneumoniae.
    • Findings : Compounds exhibited potent activity with MIC values suggesting effective concentrations for clinical application .
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects of this compound on HepG2 cells.
    • Method : MTT assay to measure cell viability post-treatment.
    • Results : The compound demonstrated significant inhibition of cell growth, supporting further investigation into its potential as an anticancer agent .

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